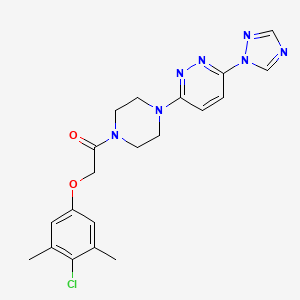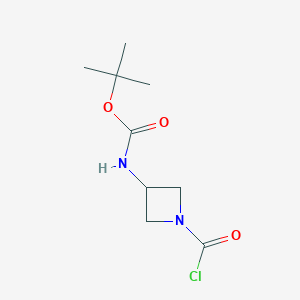
tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate, also known as TCBZ, is a carbamate derivative that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 333.84 g/mol. TCBZ has been extensively studied for its potential applications in the fields of pharmacology, biochemistry, and molecular biology.
Applications De Recherche Scientifique
Decomposition and Environmental Impact of tert-Butyl Compounds
Decomposition of Methyl Tert-Butyl Ether : A study explored the decomposition of methyl tert-butyl ether (MTBE), a compound related to tert-butyl carbamates, using a cold plasma reactor. This method demonstrated an alternative approach to decompose MTBE into simpler molecules like methane, ethylene, and acetylene, highlighting the potential for environmental remediation of tert-butyl compounds (Hsieh et al., 2011).
Biodegradation of Ether Oxygenates : Another study reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, which shares structural similarities with tert-butyl carbamates. It discusses microorganisms capable of degrading ETBE, indicating the potential for bioremediation of related compounds (Thornton et al., 2020).
Synthesis and Application of Carbamates
Non-Phosgene Synthesis of N-Substituted Carbamates : Research progress in synthesizing N-substituted carbamates without phosgene, focusing on environmentally friendly methods, highlights the importance of developing safer synthetic routes for carbamates, potentially including tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate (Jianpen, 2014).
Catalytic Non-Enzymatic Kinetic Resolution : A review on the kinetic resolution of racemates, including carbamates, through catalytic non-enzymatic methods offers insights into synthesizing enantiomerically pure compounds. This research could be relevant to optimizing the synthesis and application of specific carbamates (Pellissier, 2011).
Propriétés
IUPAC Name |
tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3/c1-9(2,3)15-8(14)11-6-4-12(5-6)7(10)13/h6H,4-5H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJDWXNPHUPPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide](/img/structure/B2475184.png)
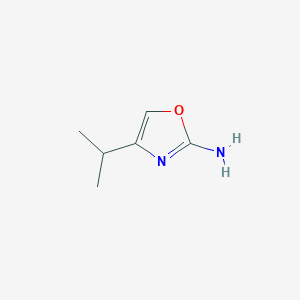
![N-[(2-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2475187.png)
![N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide](/img/structure/B2475188.png)
![2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2475190.png)
![4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2475191.png)
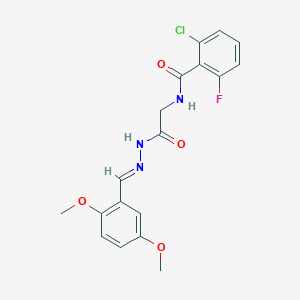
![Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2475194.png)
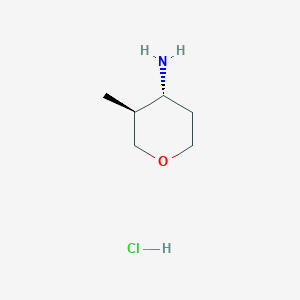
![1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2475196.png)


![5-nitro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2475204.png)
